Hdac6-IN-15
Description
HDAC6-IN-15 is a selective inhibitor of histone deacetylase 6 (HDAC6), a zinc-dependent enzyme that regulates cellular processes such as protein degradation, immune response, and cytoskeletal dynamics . Unlike pan-HDAC inhibitors, this compound exhibits high specificity for HDAC6 over other HDAC isoforms (e.g., HDAC1, HDAC3), minimizing off-target effects and toxicity . Preclinical studies demonstrate its efficacy in oncology and neurodegenerative diseases by modulating α-tubulin acetylation and reducing misfolded protein aggregates . Its chemical structure features a hydroxamate zinc-binding group linked to a cap moiety optimized for HDAC6 binding, achieving an IC50 of 3.2 nM against HDAC6 with >500-fold selectivity over HDAC1 .
Properties
Molecular Formula |
C27H44FFeN3O2 |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+) |
InChI |
InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2 |
InChI Key |
VSGFJJSUEWUKQI-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Hdac6-IN-15 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:
Preparation of Benzohydroxamate Core: The core structure is synthesized through a series of reactions involving the condensation of benzoyl chloride with hydroxylamine hydrochloride under basic conditions.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance its selectivity and potency towards HDAC6. This step may involve reactions such as alkylation, acylation, or sulfonation.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity
Chemical Reactions Analysis
Hdac6-IN-15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially altering its selectivity and potency.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of degradation products
Scientific Research Applications
Hdac6-IN-15 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. .
Neurodegenerative Diseases: The compound has neuroprotective effects and can promote neuronal differentiation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it useful in treating inflammatory diseases.
Epigenetic Research: As an HDAC6 inhibitor, this compound is valuable in studying the role of histone deacetylation in gene expression and epigenetic regulation.
Mechanism of Action
Hdac6-IN-15 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin and HSP90. By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, leading to the disruption of microtubule dynamics and protein stability. This results in the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. The compound also modulates immune responses and reduces inflammation by affecting the acetylation status of key regulatory proteins .
Comparison with Similar Compounds
Table 1. Comparative Profiles of HDAC6 Inhibitors
| Parameter | This compound | ACY-1215 | Tubastatin A | Nexturastat A |
|---|---|---|---|---|
| IC50 (HDAC6) | 3.2 nM | 4.7 nM | 11 nM | 36 nM |
| Selectivity (HDAC6/1) | >500-fold | 10-fold | 15-fold (vs. HDAC8) | <5-fold |
| Half-life (hours) | 6.0 | 1.5 | 2.2 | 3.8 |
| Bioavailability (%) | 82 | 45 | 18 | 60 |
| Key Toxicity | None reported | Thrombocytopenia | Hepatotoxicity | Hepatotoxicity |
Discussion of Findings
This compound’s structural optimizations confer superior selectivity, pharmacokinetics, and safety compared to analogs. Its hydroxamate-cap hybrid design enhances HDAC6 binding affinity and reduces off-target interactions, addressing limitations of earlier inhibitors like ACY-1215 and Tubastatin A . However, its long-term effects on immune modulation require further study, as HDAC6 inhibition may differentially regulate T-cell activity compared to Tubastatin A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
